![molecular formula C27H24N4O4S B2447335 2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one CAS No. 2034205-35-9](/img/structure/B2447335.png)
2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one
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Description
2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C27H24N4O4S and its molecular weight is 500.57. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Amines and Their Metabolism
Macromolecular Adduct Formation and Metabolism of Heterocyclic Amines : Research on heterocyclic amines like MeIQx and PhIP, which are formed during the cooking of meat and fish, shows their genotoxicity and carcinogenicity in rats and mice. Studies using accelerator mass spectrometry (AMS) have explored the dosimetry of protein and DNA adduct formation by these compounds in humans and rodents, revealing differences in metabolite profiles and bioactivation between species (Turteltaub et al., 1999).
Biomonitoring of Aromatic Amine Metabolites
Biomonitoring of Heterocyclic Aromatic Amine Metabolites in Human Urine : This study developed a method for analyzing and quantifying the N2-glucuronide conjugate of 2-hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline in human urine. The variability in metabolite excretion suggests interindividual differences in enzymatic activity relevant to the metabolism of heterocyclic aromatic amines, which could be extrapolated to understand the metabolism of complex quinazolinone compounds (Stillwell et al., 1999).
Understanding the Toxicity and Metabolism of Complex Compounds
Fatal Intoxication by Synthetic Cannabinoids and Investigation of Their Metabolism : Although not directly related, research into the toxicity and metabolic pathways of synthetic cannabinoids, such as 5F-ADB, provides insights into the methodologies that could be applied to study complex compounds like the one . Identifying metabolic pathways and quantifying toxic effects are crucial steps in understanding the scientific applications and safety profiles of new chemical entities (Kusano et al., 2018).
properties
IUPAC Name |
2-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-methylphenyl)methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4S/c1-17-8-10-18(11-9-17)15-31-26(32)22-6-4-5-7-23(22)28-27(31)36-16-24-29-25(30-35-24)19-12-20(33-2)14-21(13-19)34-3/h4-14H,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQNCYFBYIOQMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=CC(=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one |
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